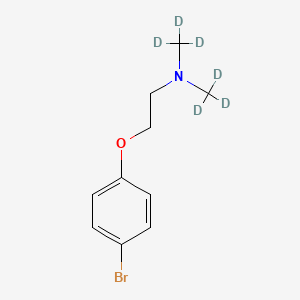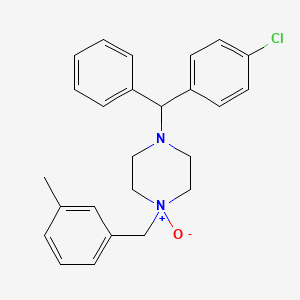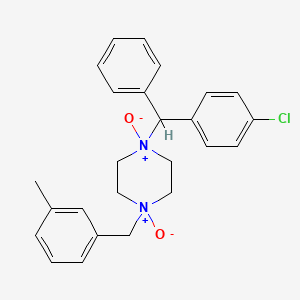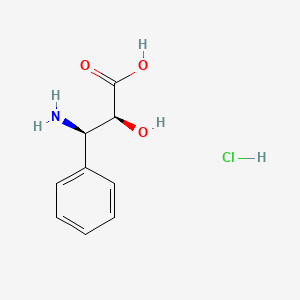
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6
Overview
Description
“2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is used as a pharmaceutical intermediate .
Synthesis Analysis
The compound “2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6” was synthesized in a good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS) and finally, the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular formula of “2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6” is C11H13BrO2. The average mass is 257.124 Da and the monoisotopic mass is 256.009888 Da .Scientific Research Applications
Coordination Chemistry
The compound has been used in the synthesis of a coordination polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . The coordination compound exhibits a polymeric structure and the complexing agent is six-coordinated . This application is significant in the field of inorganic chemistry, particularly in the study of coordination compounds.
Pharmaceutical Research
Drugs in the hydrazide functional group, which includes 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6, are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives .
Antiviral Research
This compound has been shown to exhibit antiviral activities, making it a potential candidate for the treatment of various viral diseases. This application is significant in the field of virology and pharmaceutical research.
Anticancer Research
The compound has also been studied for its anticancer activities. This application is significant in the field of oncology and pharmaceutical research, where new and effective treatments for cancer are constantly being sought.
Antibacterial Research
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 has been shown to exhibit antibacterial activities. This application is significant in the field of microbiology and pharmaceutical research, particularly in the development of new antibiotics.
Alzheimer’s Disease Research
The compound has been studied for its potential use in the treatment of Alzheimer’s disease. This application is significant in the field of neuroscience and pharmaceutical research, where new treatments for neurodegenerative diseases are constantly being sought.
Synthetic Chemistry
In synthetic chemistry, 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 serves as a versatile intermediate for synthesizing various compounds. For instance, it has been used in the synthesis of lipid peroxidation products with stable isotope incorporation for analytical studies.
Thermogravimetric Analysis
The compound has been characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis . This application is significant in the field of analytical chemistry, particularly in the study of the thermal stability of compounds.
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as 2-(4-bromophenoxy)acetohydrazide have been shown to interact with metal ions like ni(ii) to form coordination compounds
Mode of Action
It’s worth noting that related compounds, such as 2-(4-bromophenoxy)acetohydrazide, have been shown to form coordination compounds with ni(ii) ions . The compound acts as a bidentate ligand, coordinating through the carbonyl oxygen atom and the amine nitrogen . This could potentially influence the activity of metal-dependent enzymes or other biological processes.
properties
IUPAC Name |
2-(4-bromophenoxy)-N,N-bis(trideuteriomethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOYJFCKMYLHQ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)Br)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester](/img/structure/B587454.png)




